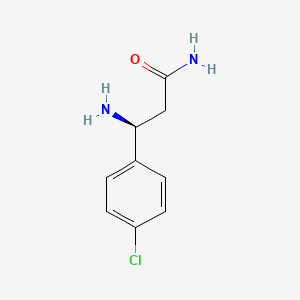

(3S)-3-amino-3-(4-chlorophenyl)propanamide

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular framework of (3S)-3-amino-3-(4-chlorophenyl)propanamide exhibits a characteristic three-carbon propanamide backbone with distinct functional group positioning that defines its chemical identity. The compound's molecular formula C₉H₁₁ClN₂O corresponds to a molecular weight of 198.65 grams per mole, establishing its position within the medium-molecular-weight organic compound category. The International Union of Pure and Applied Chemistry nomenclature systematically describes this molecule as (3S)-3-amino-3-(4-chlorophenyl)propanamide, where the numerical prefix (3S) explicitly indicates the stereochemical configuration at the third carbon atom of the propyl chain.

The structural architecture incorporates several key molecular components that contribute to its overall chemical behavior and properties. The propanamide backbone provides the fundamental three-carbon chain terminating in an amide functional group (-CONH₂), while the 4-chlorophenyl substituent introduces aromatic character and electronic effects through the para-positioned chlorine atom. The amino group positioned at the third carbon creates the chiral center that distinguishes this compound from its constitutional isomers and provides the basis for its stereochemical designation.

Table 1: Fundamental Molecular Properties of (3S)-3-amino-3-(4-chlorophenyl)propanamide

The Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1C(CC(=O)N)N)Cl provides a linear representation that captures the connectivity between atoms, particularly highlighting the para-substitution pattern of the chlorine atom on the benzene ring and the positioning of both amino and amide functional groups. The International Chemical Identifier representation offers a standardized method for database searches and computational analysis, with the specific stereochemical information encoded within the identifier string.

The molecular architecture demonstrates significant structural complexity arising from the combination of aliphatic and aromatic components. The 4-chlorophenyl group contributes to the compound's lipophilic character while simultaneously introducing electron-withdrawing effects that influence the electronic distribution throughout the molecule. These electronic effects propagate through the molecular framework, potentially affecting both the basicity of the amino group and the electrophilic character of the amide carbonyl carbon.

Chiral Center Configuration and Absolute Stereochemistry

The stereochemical characteristics of (3S)-3-amino-3-(4-chlorophenyl)propanamide center around the chiral carbon atom located at the third position of the propanamide chain, which bears four distinct substituents: a hydrogen atom, an amino group, a 4-chlorophenyl group, and a two-carbon chain terminating in the amide functionality. The (3S) designation follows the Cahn-Ingold-Prelog priority rules, indicating that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups decrease in priority in a counterclockwise direction.

The absolute stereochemistry significantly influences the three-dimensional molecular geometry and subsequent biological activity profiles. The specific spatial arrangement of substituents around the chiral center creates a defined molecular shape that determines how the compound interacts with biological targets, particularly those involving stereospecific binding sites. The stereochemical purity becomes crucial for applications requiring consistent biological responses, as enantiomeric impurities can exhibit different pharmacological properties or even opposing effects.

Table 2: Stereochemical Properties and Related Compounds

The stereochemical assignment relies on the priority ranking established by atomic numbers and subsequent branching patterns. In this molecular system, the 4-chlorophenyl group receives the highest priority due to the aromatic carbon atoms and the chlorine substituent, followed by the amino group (nitrogen atom), then the ethylamide chain (carbon atom), and finally the hydrogen atom as the lowest priority substituent. This systematic approach ensures unambiguous stereochemical communication across different research contexts and applications.

The impact of absolute stereochemistry extends beyond simple molecular recognition to influence fundamental chemical properties such as solubility, crystal packing arrangements, and spectroscopic signatures. The (3S) configuration creates specific intramolecular interactions and conformational preferences that distinguish this enantiomer from its (3R) counterpart. These differences become particularly pronounced in chiral environments, where the stereochemical complementarity between the compound and its target system determines the strength and specificity of molecular interactions.

Conformational Analysis via X-ray Crystallography Data

The crystallographic analysis of (3S)-3-amino-3-(4-chlorophenyl)propanamide reveals important structural insights, although direct X-ray diffraction data for this specific compound remains limited in the available literature. However, related crystallographic studies of similar amino-substituted propanamide derivatives provide valuable information about conformational preferences and solid-state arrangements. The crystallization behavior of analogous compounds demonstrates the importance of intermolecular hydrogen bonding networks in determining crystal packing patterns and overall structural stability.

Crystallographic investigations of related compounds indicate that molecules containing both amino and amide functional groups typically adopt conformations that maximize hydrogen bonding interactions in the solid state. The amino group serves as both a hydrogen bond donor and acceptor, while the amide functionality provides additional opportunities for intermolecular interactions through both its carbonyl oxygen and amide nitrogen atoms. These hydrogen bonding patterns significantly influence the observed crystal structures and provide insights into the preferred molecular conformations.

Table 3: Crystallographic Parameters for Related Propanamide Derivatives

The conformational analysis reveals that the propanamide backbone typically adopts an extended conformation that minimizes steric interactions between the bulky 4-chlorophenyl substituent and the amide group. The rotation around the carbon-carbon bonds allows for multiple conformational states, with the most stable arrangements being those that position the aromatic ring away from the amide carbonyl to reduce unfavorable electronic interactions. The presence of the amino group introduces additional conformational complexity due to its ability to participate in both intramolecular and intermolecular hydrogen bonding.

Crystallographic studies of similar compounds demonstrate that the 4-chlorophenyl group preferentially adopts orientations that maximize crystal packing efficiency while minimizing unfavorable contacts between chlorine atoms and other electron-rich regions. The para-substitution pattern of the chlorine atom influences the overall molecular polarity and affects the preferred crystal packing arrangements through both steric and electronic effects. These structural considerations become particularly important when designing synthetic routes or formulation strategies that depend on solid-state properties.

Comparative Analysis with Diastereomeric Forms

The comparative analysis between (3S)-3-amino-3-(4-chlorophenyl)propanamide and its stereoisomeric counterparts reveals significant differences in molecular properties and potential biological activities. The (3R)-3-amino-3-(4-chlorophenyl)propanamide represents the enantiomeric partner, sharing identical molecular connectivity but exhibiting opposite stereochemical configuration at the chiral center. This stereochemical relationship results in identical physical properties in achiral environments but distinct behavior in chiral contexts.

The racemic mixture, designated as 3-amino-3-(4-chlorophenyl)propanamide without stereochemical specification, contains equal proportions of both (3S) and (3R) enantiomers. This mixture exhibits different crystallization behavior, melting points, and solubility characteristics compared to the pure enantiomers due to the formation of racemic crystal structures that accommodate both stereoisomers. The Chemical Abstracts Service registry number 771527-89-0 specifically identifies this racemic form, distinguishing it from the individual enantiomers.

Table 4: Comparative Properties of Stereoisomeric Forms

The structural differences between enantiomers become apparent when examining their interactions with chiral environments, such as enzyme active sites or chiral chromatographic phases. The (3S) configuration may exhibit preferential binding to certain biological targets due to complementary spatial arrangements, while the (3R) form might demonstrate reduced affinity or completely different binding modes. These stereochemical effects have profound implications for biological activity, as many biological systems exhibit high stereoselectivity in their molecular recognition processes.

The preparation and isolation of individual enantiomers require specialized synthetic approaches or resolution techniques. Chiral synthesis methods can provide direct access to single enantiomers, while classical resolution involves the separation of racemic mixtures through the formation of diastereomeric derivatives with chiral resolving agents. The choice of synthetic strategy depends on the desired stereochemical purity, scale of production, and economic considerations. Modern analytical techniques, including chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy with chiral shift reagents, enable precise determination of enantiomeric purity and stereochemical assignment.

Resonance Stabilization Effects in the Propanamide Backbone

The electronic structure of (3S)-3-amino-3-(4-chlorophenyl)propanamide involves significant resonance stabilization effects within the propanamide backbone that influence both its chemical reactivity and spectroscopic properties. The amide functional group exhibits characteristic resonance between the neutral form (O=C-NH₂) and the dipolar resonance structure (⁻O-C=NH₂⁺), which affects the bond lengths, bond strengths, and vibrational frequencies throughout the molecule. These resonance effects become particularly pronounced in different solvent environments, where hydrogen bonding and dielectric effects stabilize specific resonance contributors.

Ultraviolet resonance Raman spectroscopic studies of related propanamide derivatives demonstrate that the primary amide vibrations are highly sensitive to environmental changes that affect the relative contributions of different resonance structures. The amide first band, corresponding primarily to carbon-oxygen stretching, exhibits frequency shifts that reflect changes in the carbon-oxygen bond order resulting from resonance stabilization. Similarly, the amide second band, involving coupled carbon-nitrogen stretching and nitrogen-hydrogen bending motions, provides information about the electronic distribution within the amide system.

Table 5: Vibrational Frequencies and Resonance Effects in Propanamide Systems

The resonance stabilization effects extend beyond the immediate amide functionality to influence the entire molecular framework. The electron-withdrawing nature of the 4-chlorophenyl group affects the electron density distribution throughout the molecule, potentially altering the relative stability of different resonance contributors. The para-substitution pattern ensures maximum transmission of electronic effects through the aromatic ring system, creating a direct electronic communication pathway between the chlorine substituent and the amino-substituted carbon center.

The aqueous solvation environment significantly modulates these resonance effects by stabilizing the dipolar resonance structure through hydrogen bonding interactions and dielectric stabilization. Water molecules can form hydrogen bonds with both the amide carbonyl oxygen and the amino nitrogen, creating a solvation shell that influences the electronic structure and vibrational properties. These solvation effects result in measurable changes in infrared and Raman spectroscopic signatures, providing valuable information about the molecular environment and hydrogen bonding interactions.

Properties

IUPAC Name |

(3S)-3-amino-3-(4-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEMYQOYOXHOJL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S)-3-amino-3-(4-chlorophenyl)propanamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes existing literature on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₂ClN₂O

- Molecular Weight : 202.65 g/mol

- CAS Number : 1384424-47-8

The compound features a chiral center adjacent to the amine group, which contributes to its stereochemistry and potential biological activity. The presence of the 4-chlorophenyl group is significant as it influences the compound's interaction with biological targets.

The biological activity of (3S)-3-amino-3-(4-chlorophenyl)propanamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes, which could be leveraged in drug design.

- Neurotransmitter Modulation : Its structural similarity to neurotransmitters suggests possible interactions within the central nervous system, leading to investigations into its role in treating neurological disorders.

Antimicrobial Properties

Research indicates that (3S)-3-amino-3-(4-chlorophenyl)propanamide may possess antimicrobial properties. Preliminary studies have suggested its efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Antipsychotic Activity

Compounds with similar structures have demonstrated antipsychotic properties. For instance, derivatives with chlorinated phenyl groups have shown efficacy in biochemical and behavioral pharmacological test models, suggesting a potential role in treating psychiatric disorders .

Data Summary

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |

| Antimicrobial | Efficacy against specific bacterial strains | |

| Antipsychotic | Behavioral efficacy in pharmacological models |

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of (3S)-3-amino-3-(4-chlorophenyl)propanamide against various pathogens. Results indicated a significant zone of inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

- Neuropharmacological Assessment : In a behavioral pharmacology study, derivatives of (3S)-3-amino-3-(4-chlorophenyl)propanamide were tested for their effects on anxiety-like behaviors in rodent models. Results showed that compounds with similar structures exhibited anxiolytic effects, supporting further investigation into their use as potential treatments for anxiety disorders.

Scientific Research Applications

Chemistry

(3S)-3-amino-3-(4-chlorophenyl)propanamide serves as a building block in organic synthesis. Its structure allows for modifications that can lead to the creation of more complex molecules, which are essential in drug development and material science.

Key Reactions :

- Amidation reactions to form derivatives.

- Substitution reactions to introduce various functional groups.

Biology

This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the chlorophenyl group may engage in hydrophobic interactions, influencing enzyme activity and receptor binding.

Biological Activity :

- Potential antipsychotic effects have been observed in compounds with similar structures, indicating its role in mood regulation.

- Investigated for antibacterial and anticancer properties due to structural similarities with known active compounds.

Medicine

In medicinal chemistry, (3S)-3-amino-3-(4-chlorophenyl)propanamide is explored as a pharmaceutical intermediate or active ingredient. Its unique properties may enhance drug efficacy while reducing side effects.

Case Study Example :

A study demonstrated that structural modifications on phenyl groups significantly impacted antipsychotic efficacy without increasing side effects like catalepsy in animal models.

Industry

The compound is utilized in the production of specialty chemicals , contributing to materials with specific properties tailored for industrial applications. Its ability to interact with various substrates makes it valuable in developing new materials.

Comparison with Similar Compounds

Structural Analogs with Modified Backbones or Substituents

3-Amino-3-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-2-Propenone

- Structure: Features a propenone backbone (C=O) instead of propanamide, with a 4-methoxyphenyl substituent.

- Key Differences: The ketone group reduces hydrogen-bonding capacity compared to the amide.

- Analytical Data: GC-MS distinguished isomers based on fragment m/z 139 (minor isomer) .

N-Substituted 3-[(Oxadiazolyl)Sulfanyl]Propanamide Derivatives

- Structure : Includes a sulfonyl-piperidinyl-oxadiazole group attached to the propanamide backbone.

(3S)-3-Amino-3-(4-Chlorophenyl)Propanoic Acid Hydrochloride

- Structure : Replaces the terminal amide (-CONH₂) with a carboxylic acid (-COOH) and hydrochloride salt.

- Property Differences :

Functional Group Variations

Substituent Effects on Bioactivity

- 4-Chlorophenyl vs. 4-Hydroxyphenyl :

- 4-Chlorophenyl vs.

Crystallographic and Conformational Insights

- Propanamide Derivatives in Crystal Lattices: Single-crystal X-ray studies of related compounds (e.g., fused-ring benzothiazinone-propanamide hybrids) reveal planar amide geometries and intermolecular hydrogen bonds stabilizing the structure . Centrosymmetric monoclinic packing (space group P21/c) is common, suggesting predictable solid-state behavior for analogs .

Preparation Methods

Asymmetric Synthesis via Tandem Alkylation and Second-Order Asymmetric Transformation (SOAT)

One advanced method involves the use of Ni(II) complexes of glycine Schiff bases, which undergo regioselective alkylation followed by a second-order asymmetric transformation to yield highly stereoselective α-amino acids, including phenylalanine derivatives structurally related to (3S)-3-amino-3-(4-chlorophenyl)propanamide.

- Key Steps:

- Formation of Ni(II) glycine complexes using chiral ligands

- Alkylation under phase-transfer catalysis (PTC) conditions with alkyl halides bearing the 4-chlorophenyl group

- SOAT to convert diastereomeric mixtures into a single stereoisomer

- Advantages:

- High stereoselectivity and yield

- Chromatography-free purification

- Reference: Detailed in ACS Omega publications (2018)

Coupling Reactions and Esterification Approaches

Another approach involves the preparation of methyl esters of 3-amino-3-(4-chlorophenyl)propanoic acid, followed by conversion to the amide.

- Typical Procedure:

- Synthesis of methyl esters via reaction of the amino acid with methanol and thionyl chloride

- Subsequent amidation or coupling with ammonia or amine sources to form the propanamide

- Use of protective groups such as N-isopropoxycarbonyl for selective functional group manipulation

- Example:

- Malonic acid, 4-chlorobenzaldehyde, and ammonium acetate reflux to form the amino acid precursor

- Esterification with methanol and thionyl chloride to yield methyl ester intermediate

- Coupling with appropriate amine sources under mild conditions

- Yields: High yields reported, e.g., 85% for amino acid formation, 91% for esterification

- Reference: US Patent US6448228 provides detailed synthetic schemes and examples

Enzymatic and Biocatalytic Methods

Though less commonly detailed in the literature for this specific compound, enzymatic methods for the preparation of chiral amino amides are known to offer high specificity and mild reaction conditions.

- Potential Approach:

- Use of amino acid racemases or transaminases to achieve stereoselective synthesis

- Enzymatic amidation of the amino acid precursor

- Note: Specific enzymatic protocols for (3S)-3-amino-3-(4-chlorophenyl)propanamide require further exploration but are mentioned as viable alternatives in chemical supplier documentation

Preparation of Stock Solutions and Formulations

For research and biological assays, preparation of stock solutions of (S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride (a closely related compound) follows precise solvent selection based on solubility data.

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.2355 | 0.8471 | 0.4235 |

| 5 mg | 21.1775 | 4.2355 | 2.1177 |

| 10 mg | 42.3549 | 8.471 | 4.2355 |

- Formulation Notes:

- Use of DMSO master liquids with co-solvents such as PEG300, Tween 80, corn oil for in vivo formulations

- Stepwise addition of solvents with clarity checks to ensure solubility

- Reference: GLP Bio solubility and formulation guidelines

Comparative Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Tandem Alkylation + SOAT | Ni(II) complexes, PTC catalysis | High stereoselectivity, chromatography-free | Requires chiral ligands and metal complexes |

| Esterification and Coupling | Methyl ester intermediates, amidation | Well-established, high yield | Multi-step, protective group management needed |

| Enzymatic/Biocatalytic | Enzyme-mediated stereoselective synthesis | Mild conditions, high specificity | Less documented for this compound, scale-up challenges |

| Stock Solution Preparation & Formulation | Solubility-based solvent systems | Facilitates biological testing | Requires solvent compatibility evaluation |

Research Findings and Notes

- The Ni(II) complex approach allows for the preparation of tailor-made α-amino acids with excellent stereochemical purity and yield, making it highly suitable for (3S)-3-amino-3-(4-chlorophenyl)propanamide analogues.

- The esterification and coupling route is well-documented in patents and provides scalable synthesis with detailed reaction conditions and yields.

- Formulation data indicate the importance of solvent systems for preparing stock solutions for biological assays, emphasizing solvent order and clarity during preparation.

- Enzymatic methods, while promising for stereoselectivity, are less reported specifically for this compound but represent a potential green chemistry approach.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry and functional groups. Key signals include aromatic protons (δ 7.2–7.5 ppm for the 4-chlorophenyl group) and amide NH (δ ~6.5–8.0 ppm) .

- X-ray Crystallography : Resolves absolute configuration and bond geometry, particularly for resolving chiral centers (e.g., triclinic crystal systems with space group P1) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% purity is standard for research use) .

How can solubility challenges of (3S)-3-amino-3-(4-chlorophenyl)propanamide be addressed in experimental design?

Basic

The compound’s low aqueous solubility (common with arylpropanamides) can be mitigated by:

- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) via ester hydrolysis or PEGylation .

- Co-solvents : Use DMSO or ethanol (10–20% v/v) in aqueous buffers.

- Salt Formation : Hydrochloride salts improve solubility in polar solvents .

What role does stereochemistry play in the biological activity of (3S)-3-amino-3-(4-chlorophenyl)propanamide analogs?

Q. Advanced

- Optimized Catalysis : Use palladium-catalyzed C–H activation for regioselective functionalization, reducing side products .

- Continuous Flow Reactors : Improve heat/mass transfer, minimizing racemization during amide coupling .

- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real time, enabling rapid adjustments .

What enzymes interact with (3S)-3-amino-3-(4-chlorophenyl)propanamide, and how are these interactions characterized?

Advanced

The compound may act as a substrate or inhibitor for oxidoreductases like EC 1.14.14.15, which hydroxylate aromatic rings. Assays include:

- Enzyme Kinetics : Measure Km and Vmax using UV-Vis spectroscopy to track FADH₂ oxidation .

- LC-MS/MS : Identify metabolites (e.g., dihydroxylated derivatives) formed via enzymatic modification .

How do researchers address contradictory data in spectral analysis or bioactivity assays?

Advanced

Contradictions often arise from:

- Impurity Profiles : Trace solvents (e.g., DMF) or residual catalysts alter NMR shifts. Use preparative HPLC for purification .

- Assay Variability : Standardize cell-based assays with positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) .

- Crystallographic Artifacts : Compare multiple crystal forms (polymorphs) to confirm structural assignments .

What strategies are used to design derivatives of (3S)-3-amino-3-(4-chlorophenyl)propanamide with enhanced bioactivity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Modify the 4-chlorophenyl group (e.g., bromine substitution) or amide side chain (e.g., triazole incorporation) to improve binding .

- Prodrug Approaches : Mask the amino group with trifluoroacetyl protectors, enhancing membrane permeability .

- Fragment-Based Screening : Identify auxiliary fragments (e.g., pyridinyloxy groups) that synergize with the core structure .

What are the safety and handling protocols for (3S)-3-amino-3-(4-chlorophenyl)propanamide in laboratory settings?

Q. Basic

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (P280/P305+P351+P338) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in approved containers .

How is computational chemistry applied to study (3S)-3-amino-3-(4-chlorophenyl)propanamide?

Q. Advanced

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- Pharmacophore Modeling : Map key interaction sites for target binding (e.g., hydrogen bonds with kinase ATP pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.